(S)-1-Boc-3-aminopiperidine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

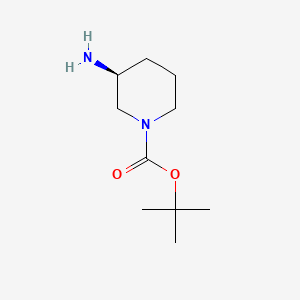

Structure

3D Structure

特性

IUPAC Name |

tert-butyl (3S)-3-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQXKEBCONUWCL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363571 | |

| Record name | (S)-1-Boc-3-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625471-18-3 | |

| Record name | (S)-tert-Butyl 3-aminopiperidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625471-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-Boc-3-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine

(S)-1-Boc-3-aminopiperidine , a chiral piperidine (B6355638) derivative, is a cornerstone in modern medicinal chemistry and drug development. Its unique structural features, including the stereocenter at the C3 position and the presence of a tert-butoxycarbonyl (Boc) protecting group, make it an invaluable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid or solid with a molecular weight of 200.28 g/mol .[1][2] Its solubility in organic solvents like dichloromethane (B109758) and chloroform (B151607) is a key attribute for its use in various chemical reactions.[3] The Boc protecting group enhances its stability and allows for selective reactions at the primary amine.[1][4]

| Property | Value | References |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| CAS Number | 625471-18-3 | [1][2] |

| Appearance | Colorless to light yellow oil or solid | [1][2] |

| Density | ~1.01 - 1.041 g/cm³ | [3][5] |

| Boiling Point | ~277.3 - 284 °C | [3][6] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform, dimethylsulfoxide) | [3][6][7] |

| Optical Rotation | [α]D²⁰ = +32.0° to +38.0° (c=1 in DMF or c=5% in MeOH) | [1] |

| pKa | ~9-10 (for the free amine) | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization and quality control of this compound.

| Spectroscopy | Key Features and Observations | References |

| ¹H NMR (in CDCl₃) | - ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.- ~1.5 ppm (broad singlet, 2H): Protons of the primary amine (-NH₂).- 1.30 - 4.00 ppm (multiplets, 9H): Protons of the piperidine ring. | [8] |

| ¹³C NMR | The spectrum will show distinct signals for the carbon atoms of the Boc group, the piperidine ring, and the carbon bearing the amino group. | [8] |

| Infrared (IR) | Characteristic peaks for N-H stretching of the amine, C=O stretching of the carbamate (B1207046) in the Boc group, and C-H stretching of the alkyl groups. | [9] |

| Mass Spectrometry (GC-MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. | [9] |

Applications in Drug Development

This compound is a versatile chiral building block utilized in the synthesis of a wide array of pharmaceutical compounds.[1] Its primary application lies in introducing a chiral 3-aminopiperidine moiety into larger molecules, which is a common structural motif in many biologically active compounds.

Key therapeutic areas where this intermediate is employed include:

-

Diabetes: It is a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin (B1666894) and linagliptin, which are used in the management of type 2 diabetes.[5][8]

-

Oncology: It serves as a building block for various novel inhibitors, such as CHK1 inhibitors and PI3Kδ inhibitors, which are targets in cancer therapy.[10]

-

Neurological Disorders: The compound is used in the development of drugs targeting neurological disorders.[1]

-

Peptide Synthesis: It is incorporated into peptide-based therapeutics to enhance their stability and bioactivity.[1][5]

The logical workflow for utilizing this compound in drug discovery is outlined below.

Caption: Drug Discovery Workflow.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been developed, including chemical and enzymatic methods.

1. Chemical Synthesis from (S)-Nipecotic Acid Ethyl Ester [11]

This method involves the protection of the secondary amine of (S)-nipecotic acid ethyl ester with a Boc group, followed by ammonolysis and Hofmann rearrangement.

-

Step 1: Boc Protection: (S)-nipecotic acid ethyl ester is dissolved in a halogenated hydrocarbon solvent (e.g., dichloromethane). An organic base (e.g., triethylamine) is added as an acid scavenger. Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is then added dropwise at a controlled temperature of 0-10 °C. After the reaction is complete, the mixture is washed with alkaline and acidic solutions, followed by brine. The organic layer is dried, and the solvent is removed to yield (S)-N-Boc-3-piperidine ethyl formate.[11]

-

Step 2: Ammonolysis: The resulting ester is then subjected to ammonolysis in a solvent like 1,4-dioxane (B91453) to form N-Boc-3-piperidine formamide (B127407).[11]

-

Step 3: Hofmann Rearrangement: The formamide is treated with a solution of sodium hypochlorite (B82951) and sodium hydroxide (B78521) to yield this compound.[11]

2. Enzymatic Synthesis using ω-Transaminase [12][13]

A highly efficient and stereoselective method involves the use of an ω-transaminase enzyme.

-

Reaction Setup: A continuous flow system can be employed using an immobilized ω-transaminase. The substrate, 1-Boc-3-piperidone, is passed through a column packed with the immobilized enzyme.[12][13]

-

Reaction Conditions: The reaction is typically carried out in a suitable buffer system. The use of a continuous flow system allows for efficient conversion and easy separation of the product.[12]

-

Advantages: This biocatalytic method offers high enantioselectivity, mild reaction conditions, and is environmentally friendly. A conversion rate of 95% can be achieved within a short residence time of 10 minutes.[12]

The general workflow for the enzymatic synthesis is depicted below.

Caption: Enzymatic Synthesis Workflow.

Purity and Enantiomeric Excess Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity and determining the enantiomeric excess of this compound.

-

Method: Chiral HPLC is the method of choice for separating the (R) and (S) enantiomers. This is typically achieved using a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak).[8]

-

Mobile Phase: A common mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol.[8]

-

Detection: Due to the lack of a strong UV chromophore, detection can be challenging. Alternative detection methods like a Charged Aerosol Detector (CAD) or derivatization of the amino group to introduce a UV-active moiety can be employed.[8]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][14] It may also cause respiratory irritation.[2][14]

-

Handling Precautions: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

Storage: Store in a locked-up, well-ventilated place with the container tightly closed.[2][14] Recommended storage temperature is between 0-8°C.[1]

This technical guide provides a foundational understanding of the chemical properties, synthesis, and applications of this compound, underscoring its significance as a key intermediate in the development of novel therapeutics. For detailed experimental procedures and safety protocols, it is essential to consult the specific literature and safety data sheets.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97% | CAS: 625471-18-3 | AChemBlock [achemblock.com]

- 3. This compound | High Purity Chemical Supplier in China | CAS 625471-18-3 | Specifications, Price, Applications, Safety Data [pipzine-chem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. (S)-3-Amino-1-N-Boc-piperidine | 625471-18-3 [chemicalbook.com]

- 8. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]

- 9. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine

CAS Number: 625471-18-3

This technical guide provides a comprehensive overview of (S)-1-Boc-3-aminopiperidine, a pivotal chiral building block in modern medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and its significant applications, particularly in the development of novel therapeutics targeting key signaling pathways.

Physicochemical Properties

This compound is a versatile synthetic intermediate.[1] Its physical state is often described as a colorless to light yellow oil or a white to yellow solid, indicating that its melting point is near ambient temperature.[1][2] It is soluble in dimethylsulfoxide (DMSO), methanol, and ethanol (B145695) but immiscible with water.[3][4][5]

| Property | Value | Reference(s) |

| CAS Number | 625471-18-3 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | Colorless to light yellow oil or white to yellow solid | [1][2] |

| Boiling Point | 277.3 ± 33.0 °C (Predicted) | [3] |

| Density | 1.02 g/cm³ | [3] |

| Solubility | Soluble in DMSO, ethanol, methanol; Immiscible with water | [3][4][5] |

| Optical Rotation | [α]D²⁰ = +32.0 ± 3° (c = 1 in DMF) | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following table summarizes key spectroscopic data.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectra available, confirming the presence of the Boc protecting group and the piperidine (B6355638) ring protons. | [7][8] |

| ¹³C NMR | Spectra available for structural confirmation. | [9] |

| Mass Spectrometry (MS) | Molecular Ion: [M+H]⁺ at m/z ≈ 201. A characteristic fragment at m/z 57 corresponds to the tert-butyl cation from the Boc group. | [10][11] |

| Infrared (IR) Spectroscopy | Spectra available, showing characteristic peaks for N-H and C=O stretching vibrations. | [10][12] |

Applications in Drug Discovery

This compound is a critical intermediate in the synthesis of a wide array of bioactive molecules and active pharmaceutical ingredients (APIs).[13] Its chiral nature is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities.[13]

The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the free amino group.[13] This Boc group can be readily removed under mild acidic conditions, enabling further functionalization of the piperidine ring.[13] This dual functionality makes it a highly versatile building block in complex organic synthesis.[13]

Notably, this compound is a key intermediate in the synthesis of novel inhibitors for critical cellular signaling pathways, such as those involving Checkpoint Kinase 1 (CHK1) and Phosphoinositide 3-kinase delta (PI3Kδ).[14][15] These pathways are often dysregulated in diseases like cancer, making them important therapeutic targets.[14] It also finds application in peptide synthesis, where it can be incorporated to enhance the stability and bioactivity of peptide-based therapeutics.[1]

Signaling Pathways

The utility of this compound as a building block for kinase inhibitors underscores its importance in targeting cancer-related signaling pathways. Below are representations of the CHK1 and PI3K/Akt pathways, which are frequently implicated in cell cycle regulation and survival.

Caption: The CHK1 signaling pathway in response to DNA damage.

Caption: The PI3K/Akt signaling pathway promoting cell growth and survival.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are summaries of two common approaches.

1. Synthesis from (S)-Nipecotic Acid Ethyl Ester

This method involves the protection of the piperidine nitrogen with a Boc group, followed by ammonolysis and a Hofmann rearrangement.

Caption: Workflow for the synthesis from (S)-nipecotic acid ethyl ester.

-

Step 1: Boc Protection: (S)-nipecotic acid ethyl ester is dissolved in a suitable solvent like dichloromethane. An organic base such as triethylamine (B128534) is added, and the mixture is cooled. Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is then added dropwise at a controlled temperature (e.g., 0-10 °C). After the reaction is complete, the mixture is worked up with aqueous solutions to isolate (S)-N-Boc-3-piperidine ethyl formate.[16]

-

Step 2: Ammonolysis: The resulting ester is dissolved in a solvent like 1,4-dioxane, and aqueous ammonia (B1221849) is added. The reaction is typically carried out in a sealed vessel at an elevated temperature. After completion, the solvent is evaporated, and the product, (S)-N-Boc-3-piperidine formamide, is purified by recrystallization.[16]

-

Step 3: Hofmann Rearrangement: The formamide is treated with a solution of sodium hypochlorite (B82951) and sodium hydroxide (B78521) at low temperature. The reaction mixture is then heated to facilitate the rearrangement. After cooling, the product, this compound, is extracted with an organic solvent and purified.[16]

2. Reductive Amination of 1-Boc-3-piperidone

This method involves the reaction of a ketone precursor with an amine source in the presence of a reducing agent. To obtain the desired (S)-enantiomer, an asymmetric synthesis approach is necessary, often employing a chiral catalyst or a biocatalyst.

-

Procedure: 1-Boc-3-piperidone is reacted with an amine source, such as ammonia or an ammonia equivalent, in the presence of a reducing agent like sodium triacetoxyborohydride. For enantioselective synthesis, ω-transaminases can be used as biocatalysts. These enzymes facilitate the transfer of an amino group from an amine donor (e.g., isopropylamine) to the ketone substrate with high stereoselectivity.[17] The reaction is typically carried out in a buffered aqueous solution, and the product is then extracted and purified. A continuous flow system using an immobilized ω-transaminase has been developed for efficient and scalable production.[14]

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptides using standard Boc-based solid-phase peptide synthesis protocols. The free amine of this compound can be coupled to the C-terminus of a resin-bound peptide.

-

General Protocol:

-

Resin Preparation: A suitable resin for Boc-SPPS, such as Merrifield resin, is swelled in an appropriate solvent (e.g., dichloromethane).[18]

-

Deprotection: The N-terminal Boc group of the growing peptide chain on the resin is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane.[18]

-

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, such as diisopropylethylamine (DIPEA).

-

Coupling: this compound is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the peptide-resin.

-

Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

-

Repeat: The deprotection, neutralization, and coupling steps are repeated for subsequent amino acid additions.

-

Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[18]

-

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[2][6] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] Store in a cool, dry place under an inert atmosphere.[1]

This technical guide provides a summary of the available information on this compound. For detailed experimental procedures and safety precautions, it is essential to consult the primary literature and relevant safety data sheets.

References

- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 5. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. chembk.com [chembk.com]

- 8. (S)-3-Amino-1-N-Boc-piperidine(625471-18-3) 1H NMR [m.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]

- 12. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 13. cusabio.com [cusabio.com]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. H26957.03 [thermofisher.com]

- 16. or.niscpr.res.in [or.niscpr.res.in]

- 17. researchgate.net [researchgate.net]

- 18. chempep.com [chempep.com]

A Comprehensive Technical Guide to tert-butyl (S)-3-aminopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl (S)-3-aminopiperidine-1-carboxylate, a key chiral building block in modern organic synthesis and pharmaceutical development. This document details its chemical structure, physicochemical properties, spectroscopic data, and provides detailed experimental protocols for its synthesis.

Chemical Structure and Identifiers

tert-butyl (S)-3-aminopiperidine-1-carboxylate is a piperidine (B6355638) derivative featuring a primary amine at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. The "(S)" designation indicates the stereochemistry at the chiral center (C3).

| Identifier | Value |

| IUPAC Name | tert-butyl (3S)-3-aminopiperidine-1-carboxylate[1] |

| CAS Number | 625471-18-3[2] |

| Molecular Formula | C₁₀H₂₀N₂O₂[1][2] |

| Molecular Weight | 200.28 g/mol [1] |

| PubChem CID | 545809[1] |

| Synonyms | (S)-1-Boc-3-aminopiperidine, (S)-3-Amino-1-N-Boc-piperidine, tert-Butyl (S)-3-amino-1-piperidinecarboxylate[1] |

Physicochemical Properties

This compound is typically a colorless to yellow gum or semi-solid.[3] It is soluble in organic solvents such as dimethylsulfoxide.[3]

| Property | Value | Source |

| Appearance | Colorless to yellow Gum or Semi-Solid | [3] |

| Boiling Point | 277.3°C at 760 mmHg | [3] |

| Density | 1.0±0.1 g/cm³ | [3] |

| Flash Point | 122℃ | [3] |

| Refractive Index | 1.484 | [3] |

| Specific Rotation [α]D | -28.5º (c=1, DMF) | [3] |

| Water Solubility | Soluble in dimethylsulfoxide | [3] |

Spectroscopic Data

The identity and purity of tert-butyl (S)-3-aminopiperidine-1-carboxylate are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are consistent with the reported structure.

¹H NMR (400MHz, CDCl₃) : δ 4.02–3.78 (m, 2H), 3.82 (m, 2H), 3.61 (m, 1H), 1.92 (m, 1H), 1.72 (m, 1H), 1.61–1.42 (s, 12H), 1.32 (m, 1H).[4]

¹³C NMR (101 MHz, Chloroform-d) : δ 154.78, 79.54, 53.47, 39.02, 34.45, 28.48.[5]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic peaks for the functional groups present in the molecule. A broad band in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretching vibrations of the primary amine.[6] The strong absorption around 1691 cm⁻¹ is indicative of the C=O stretching of the Boc-protecting group.[7]

Mass Spectrometry (MS)

Mass spectral analysis shows a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for Boc-protected amines include the loss of a tert-butyl group or the entire Boc group.[8][9] Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[10]

Experimental Protocols

tert-butyl (S)-3-aminopiperidine-1-carboxylate can be synthesized through several routes. Below are detailed protocols for two common methods.

Synthesis via Boc Protection of (S)-3-Aminopiperidine

This method involves the direct protection of the commercially available (S)-3-aminopiperidine.

Materials:

-

(S)-3-aminopiperidine

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-3-aminopiperidine in the chosen solvent (e.g., CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., triethylamine, 1.5-2 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir overnight.[11]

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., 3 x 25 mL of tert-butyl methyl ether).[11]

-

Combine the organic extracts and wash with 0.1 N aqueous HCl, followed by saturated aqueous NaHCO₃ solution and then brine.[11]

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[11]

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Synthesis via Reduction of an Azido (B1232118) Precursor

This route involves the synthesis of an azido intermediate followed by its reduction to the desired amine.

Materials:

-

tert-butyl (S)-3-azidopiperidine-1-carboxylate

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol (B145695) or Methanol

-

Hydrogen gas (H₂) source

-

Celite

Procedure:

-

Dissolve tert-butyl (S)-3-azidopiperidine-1-carboxylate (1 equivalent) in ethanol in a reaction vessel.

-

Add a catalytic amount of 10% Pd/C (e.g., 150 mg for 29.9 mmol of substrate).[3]

-

Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir vigorously overnight at room temperature.[3]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the product, which can be used without further purification if of sufficient purity.[3] A 90% yield has been reported for this reaction.[3]

Visualization of Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of tert-butyl (S)-3-aminopiperidine-1-carboxylate.

References

- 1. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 7. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine

(S)-1-Boc-3-aminopiperidine , also known as tert-butyl (S)-3-aminopiperidine-1-carboxylate, is a chiral building block of significant interest in pharmaceutical and medicinal chemistry.[1][2] Its structural features, including a piperidine (B6355638) ring, a protected amine group, and a specific stereochemistry, make it a valuable intermediate in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and use in synthetic chemistry.

| Property | Value | References |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][4][5][6] |

| Molecular Weight | 200.28 g/mol | [1][4][5][6] |

| CAS Number | 625471-18-3 | [1][4][5] |

| Appearance | Colorless to light yellow oil | [1] |

| Purity | ≥97% | [1][5] |

| IUPAC Name | tert-butyl (3S)-3-aminopiperidine-1-carboxylate | [5] |

| Synonyms | (S)-3-Aminopiperidine-1-carboxylic acid tert-butyl ester, (S)-1-Boc-3-piperidinamine | [1][4] |

Synthesis Protocols

The synthesis of enantiomerically pure this compound is a key step in its application. Various methods have been developed, often focusing on stereoselectivity and efficiency. Below are outlines of common synthetic approaches.

Boc Protection of (S)-3-Aminopiperidine

A straightforward method involves the protection of the commercially available (S)-3-aminopiperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Experimental Protocol:

-

Dissolve (S)-3-aminopiperidine in a suitable solvent, such as ethanol.

-

Cool the solution to 10-15 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution.

-

Concurrently, add an aqueous solution of sodium hydroxide (B78521) dropwise to maintain the pH of the reaction mixture between 11.8 and 12.2.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard extraction and chromatography techniques.

Asymmetric Synthesis using Biocatalysis

Enzymatic methods offer high enantioselectivity. One such method employs ω-transaminases for the asymmetric amination of a prochiral ketone.

Experimental Protocol:

-

Immobilize an appropriate ω-transaminase (e.g., from Halomonas elongata) on a solid support.[7]

-

Prepare a buffered reaction mixture containing the prochiral precursor, 1-Boc-3-piperidone, an amine donor (e.g., isopropylamine), and the cofactor pyridoxal-5'-phosphate (PLP).[7]

-

The reaction can be carried out in a batch reactor or a continuous flow system.[7]

-

For a batch process, add the immobilized enzyme to the reaction mixture and stir at a controlled temperature (e.g., 50 °C).[8]

-

Monitor the conversion to this compound by HPLC or TLC.[8]

-

After the reaction is complete, filter off the immobilized enzyme for reuse.[8]

-

Extract the product from the aqueous phase with an organic solvent and purify.

Applications in Drug Development

This compound is a key intermediate in the synthesis of a variety of pharmaceutical agents, particularly kinase inhibitors.[9] The piperidine scaffold is a common feature in many drugs, and the chiral amine allows for specific interactions with biological targets.

Below is a generalized workflow illustrating the role of this compound in the synthesis of a generic kinase inhibitor.

This diagram illustrates a common synthetic pathway where this compound is first coupled with a heterocyclic core structure. The Boc protecting group is then removed to allow for further modification of the piperidine nitrogen, ultimately leading to the final active pharmaceutical ingredient.

The enantiopurity of this compound is critical in these syntheses, as the stereochemistry at this position often dictates the potency and selectivity of the final drug molecule.[2] It has been utilized in the development of inhibitors for targets such as CHK1 and PI3Kδ.[9]

The logical flow for the enzymatic synthesis protocol described earlier can be visualized as follows:

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. (S)-(+)-3-氨基-1-叔丁氧羰基哌啶 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 97% | CAS: 625471-18-3 | AChemBlock [achemblock.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 9. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Spectroscopic Data for (S)-1-Boc-3-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-Boc-3-aminopiperidine (tert-butyl (S)-3-aminopiperidine-1-carboxylate), a key chiral building block in pharmaceutical synthesis. This document outlines the available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS). Detailed experimental protocols and data visualizations are included to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.00 - 3.78 | m | 2H | Piperidine Ring Protons (CH₂) |

| ~3.80 | m | 2H | Piperidine Ring Protons (CH₂) |

| ~3.60 | m | 1H | Piperidine Ring Proton (CH) |

| ~1.90 | m | 1H | Piperidine Ring Proton (CH) |

| ~1.70 | m | 1H | Piperidine Ring Proton (CH) |

| ~1.60 - 1.40 | m | 12H | Piperidine Ring Protons (CH₂) and NH₂ |

| ~1.45 | s | 9H | Boc (-C(CH₃)₃) |

| ~1.30 | m | 1H | Piperidine Ring Proton (CH) |

Note: Predicted data. Precise chemical shifts and coupling constants may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~154-156 | Carbonyl Carbon (Boc C=O) |

| ~79-80 | Quaternary Carbon (Boc -C(CH₃)₃) |

| ~40-55 | Piperidine Ring Carbons (CH, CH₂) |

| ~28-30 | Methyl Carbons (Boc -C(CH₃)₃) |

| ~20-35 | Piperidine Ring Carbons (CH₂) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3250 | N-H stretch (primary amine) |

| 2950-2850 | C-H stretch (alkane) |

| 1690-1630 | C=O stretch (amide/carbamate - Boc group) |

| 1650-1580 | N-H bend (primary amine) |

| 1250-1000 | C-N stretch (amine) |

Note: This table represents typical absorption frequencies for the functional groups present in the molecule. Specific peak values from an experimental spectrum are required for precise analysis.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 201.16 | [M+H]⁺ (protonated molecule) |

| 145.12 | [M+H - C₄H₈]⁺ (loss of isobutylene (B52900) from Boc group) |

| 101.10 | [M+H - Boc]⁺ (loss of the Boc group) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation, characteristic of Boc group) |

Note: Fragmentation patterns can vary based on the ionization technique (e.g., ESI, GC-MS).

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD))

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Vortex the vial until the sample is completely dissolved.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a pulse angle of 30-45° and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a pulse angle of 30-45° and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and identify chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Technique: Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples like this compound.

Materials:

-

This compound

-

FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Acquire the IR spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used. ESI-MS is often preferred for its soft ionization, which keeps the molecular ion intact.

Materials (for ESI-MS):

-

This compound

-

HPLC-grade solvent (e.g., methanol, acetonitrile)

-

Formic acid (for promoting protonation)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., 10-100 µg/mL in methanol).

-

A small amount of formic acid (e.g., 0.1%) can be added to the solution to facilitate the formation of the protonated molecule [M+H]⁺.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

For fragmentation analysis, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows.

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational set of spectroscopic data and protocols for this compound. For mission-critical applications, it is recommended to acquire and verify this data internally using calibrated instrumentation.

An In-Depth Technical Guide to the 1H NMR Spectrum of (S)-1-Boc-3-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (1H NMR) spectrum of (S)-1-Boc-3-aminopiperidine. This chiral building block is a critical component in the synthesis of a wide array of pharmaceutical compounds. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation in drug discovery and development.

Molecular Structure and Proton Environments

This compound, systematically named tert-butyl (S)-3-aminopiperidine-1-carboxylate, possesses a distinct set of proton environments that give rise to a characteristic 1H NMR spectrum. The structure consists of a piperidine (B6355638) ring substituted at the 3-position with an amino group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The chirality at the C3 position influences the magnetic environments of the piperidine ring protons.

Below is a diagram illustrating the molecular structure with protons labeled for assignment in the 1H NMR spectrum.

Caption: Structure of this compound with proton labeling.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by a prominent singlet for the Boc group and a series of multiplets for the piperidine ring protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbamate (B1207046) and the amino group. The spectral data, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| -C(CH₃)₃ (Boc) | ~1.45 | s | 9H | N/A |

| -NH₂ | ~1.5 (broad) | s | 2H | N/A |

| Piperidine Ring CH & CH₂ | 1.30 - 4.00 | m | 9H | Not resolved |

Note: The exact chemical shifts and coupling constants for the piperidine ring protons can be complex due to overlapping multiplets and second-order effects. Advanced NMR techniques, such as 2D-COSY and 2D-HSQC, may be required for complete and unambiguous assignment.

Based on typical values for similar structures, a more detailed, albeit predicted, assignment of the piperidine ring protons is provided below. The axial and equatorial protons on the same carbon are diastereotopic and thus have different chemical shifts.

| Tentative Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2eq | 3.80 - 4.00 | d |

| H-2ax | 2.75 - 2.95 | t |

| H-3ax | 2.90 - 3.10 | m |

| H-4eq | 1.85 - 2.00 | m |

| H-4ax | 1.30 - 1.45 | m |

| H-5eq | 1.70 - 1.85 | m |

| H-5ax | 1.55 - 1.70 | m |

| H-6eq | 3.60 - 3.80 | d |

| H-6ax | 2.50 - 2.70 | t |

Experimental Protocol for 1H NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of a high-quality 1H NMR spectrum of this compound.

3.1. Materials and Equipment

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄)

-

5 mm NMR tubes

-

Pipettes and pipette bulbs

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently vortex the vial until the sample is completely dissolved.

-

Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

Ensure the height of the solution in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

3.3. Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the 1H NMR spectrum using standard acquisition parameters. Typical parameters for a 400 MHz spectrometer are:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

-

Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)

-

3.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants of the signals.

Logical Workflow for Spectral Analysis

The process of analyzing the 1H NMR spectrum of this compound can be visualized as a logical workflow.

Caption: Workflow for 1H NMR spectral analysis.

Conclusion

The 1H NMR spectrum of this compound provides a unique fingerprint that is invaluable for its identification and characterization. The distinct signals for the Boc group and the complex multiplet pattern of the piperidine ring protons are key features. By following a standardized experimental protocol and a logical analysis workflow, researchers can confidently utilize 1H NMR spectroscopy to ensure the quality and purity of this important chiral building block in their synthetic endeavors. For a more in-depth analysis of the complex spin systems within the piperidine ring, advanced 2D NMR experiments are recommended.

The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-aminopiperidine is a critical chiral building block in modern medicinal chemistry. Its stereochemistry plays a pivotal role in the biological activity of numerous pharmaceutical compounds, most notably in the development of dipeptidyl peptidase-4 (DPP-IV) inhibitors such as alogliptin (B1666894) and linagliptin, which are used in the management of type 2 diabetes.[1] The precise spatial arrangement of the amino group on the piperidine (B6355638) ring dictates the molecule's interaction with its biological target, making the synthesis and analysis of enantiomerically pure forms of 1-Boc-3-aminopiperidine a subject of intense research and a necessity for drug efficacy and safety.

This technical guide provides an in-depth exploration of the chirality of 1-Boc-3-aminopiperidine, focusing on the key methodologies for obtaining and analyzing its enantiomers. We will delve into detailed experimental protocols for both enzymatic and chemical resolution, present comparative data for various synthetic approaches, and illustrate the underlying principles with clear diagrams.

Physicochemical and Chiral Properties

1-Boc-3-aminopiperidine possesses a single stereocenter at the C3 position of the piperidine ring, giving rise to two enantiomers: (R)-1-Boc-3-aminopiperidine and (S)-1-Boc-3-aminopiperidine. The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen enhances the compound's stability and facilitates its use in multi-step syntheses.[2]

The optical rotation is a key physical property used to distinguish between the enantiomers. The specific rotation values are highly dependent on the solvent and concentration.

| Enantiomer | Specific Rotation ([α]D) | Conditions |

| (R)-1-Boc-3-aminopiperidine | -25.63° | c 0.31, EtOH[3] |

| (R)-1-Boc-3-aminopiperidine | -28.5 ± 2° | c = 1 in DMF |

| This compound | +26.0° | c 0.308, EtOH[3] |

| This compound | +34.0° to +38.0° | c=5% in MeOH[4] |

Methods for Obtaining Enantiopure 1-Boc-3-aminopiperidine

The preparation of enantiomerically pure 1-Boc-3-aminopiperidine can be broadly categorized into two main strategies: asymmetric synthesis from a prochiral precursor and resolution of a racemic mixture.

Asymmetric Synthesis via Enzymatic Transamination

The asymmetric synthesis of chiral amines from prochiral ketones using ω-transaminases has emerged as a green and highly efficient method.[5] This approach directly yields the desired enantiomer with high enantiomeric excess (ee), often in a single step.

This protocol describes the synthesis of (R)-1-Boc-3-aminopiperidine from the prochiral precursor 1-Boc-3-piperidone using a commercially available immobilized ω-transaminase.

Materials:

-

1-Boc-3-piperidone

-

Immobilized (R)-selective ω-transaminase (e.g., ATA-025-IMB)

-

Pyridoxal-5'-phosphate (PLP)

-

Triethanolamine (B1662121) buffer (100 mM, pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dichloromethane (CH2Cl2)

-

Sodium sulfate (B86663) (Na2SO4)

-

Potassium hydroxide (B78521) (KOH)

Procedure:

-

To 4 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and PLP (1.4 mM), add 200 mg of ATA-025-IMB enzyme.

-

Stir the mixture at 35 °C and 550 rpm for 5 minutes.

-

Add a preheated solution of 1-Boc-3-piperidone (1.25 mmol, 208 mM) in 2 mL of DMSO (33% v/v).

-

Stir the reaction mixture at 50 °C and 550 rpm. Monitor the reaction progress by HPLC and TLC.

-

Upon complete conversion, filter the enzyme under vacuum.

-

Adjust the pH of the filtrate to 13 with KOH.

-

Extract the aqueous layer with CH2Cl2 (4 x 5 mL).

-

Combine the organic extracts, dry over Na2SO4, filter, and evaporate the solvent under reduced pressure to yield (R)-1-Boc-3-aminopiperidine as a yellow oil.

Results:

This method can yield (R)-1-Boc-3-aminopiperidine with an isolated yield of 70% and an enantiomeric excess of >99%.[3]

Resolution of Racemic 3-Aminopiperidine

Resolution of a racemic mixture is a classical and widely used method to obtain enantiomerically pure compounds. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent liberation of the desired enantiomer.

This protocol describes the resolution of racemic 3-aminopiperidine to obtain the (R)-enantiomer. The resolved amine would then be protected with a Boc group in a subsequent step.

Materials:

-

Racemic 3-aminopiperidine

-

(R)-4-(2-chlorophenyl)-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA)

-

tert-Butyl alcohol (TBA) / Water mixture (90%)

-

Base (e.g., NaOH) to liberate the free amine

-

Solvent for extraction (e.g., CH2Cl2)

Procedure:

-

Dissolve racemic 3-aminopiperidine in 90% tert-butyl alcohol.

-

Add the resolving agent, (R)-CPA, to the solution.

-

The two diastereomeric salts will form. Due to a large difference in solubility, one diastereomer will preferentially crystallize.

-

Cool the mixture to 0°C to maximize crystallization of the less soluble diastereomer salt.

-

Isolate the crystalline diastereomeric salt by filtration.

-

Liberate the free (R)-3-aminopiperidine from the salt by treatment with a base.

-

Extract the (R)-3-aminopiperidine into an organic solvent.

-

Dry and concentrate the organic phase to obtain the enantiomerically enriched amine.

Results:

This resolution approach can yield (R)-3-aminopiperidine with a yield of up to 99.5% and an enantiomeric excess of 99.6%.[6][7]

Comparative Data for Synthesis and Resolution Methods

The choice of method for obtaining enantiopure 1-Boc-3-aminopiperidine depends on factors such as desired enantiomeric purity, yield, cost, and scalability. The following table summarizes the performance of various reported methods.

| Method | Enantiomer | Yield | Enantiomeric Excess (ee%) | Reference |

| Asymmetric transamination with immobilized ω-transaminase (ATA-025-IMB) | (R) | 70% | >99% | [3] |

| Asymmetric transamination with recombinant E. coli expressing transaminase | (R) | - (25% conversion) | >99.77% | [8] |

| Kinetic resolution with a transaminase enzyme | (R) | 42% | 97% | [9] |

| Resolution of 3-aminopiperidine with (R)-CPA | (R) | 99.5% | 99.6% | [6][7] |

| Synthesis from (R)-nipecotic acid ethyl ester | (R) | 89% | Not specified | [10] |

Analytical Methods for Determining Enantiomeric Excess

Accurate determination of the enantiomeric excess is crucial for quality control in the synthesis of chiral pharmaceuticals. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and reliable method.

Experimental Protocol: Chiral HPLC for ee% Determination of Derivatized 1-Boc-3-aminopiperidine[4]

This protocol involves the derivatization of the amino group to introduce a chromophore, which facilitates UV detection and can improve chiral recognition on the stationary phase.

Materials:

-

Sample of 1-Boc-3-aminopiperidine

-

Benzyl (B1604629) chloroformate

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN)

-

Water

-

Hexane

-

Isopropanol

Derivatization Procedure:

-

Dissolve an aliquot (50 mg) of the crude sample and 100 mg of K2CO3 in 1 mL of CH3CN and 4 mL of H2O.

-

Slowly add 100 µL of benzyl chloroformate dropwise.

-

Sonicate the solution for 5 minutes.

-

Prepare the sample for HPLC analysis by diluting it in the mobile phase.

HPLC Conditions:

-

Column: Lux-Cellulose 3 (250 x 4.6 mm)

-

Mobile Phase: Hexane/Isopropanol (9:1)

-

Flow Rate: 0.5 mL/min

-

Detection: UV at 216 nm

-

Column Temperature: 25 °C

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Conclusion

The chirality of 1-Boc-3-aminopiperidine is a fundamental aspect of its utility in the synthesis of high-value pharmaceuticals. The choice between asymmetric synthesis and resolution of a racemate for obtaining enantiopure forms depends on the specific requirements of the application, with enzymatic methods offering a highly selective and environmentally friendly approach. The analytical techniques outlined in this guide are essential for ensuring the enantiomeric purity of this vital chiral building block, thereby contributing to the development of safer and more effective medicines. The continued development of more efficient and scalable methods for the synthesis and analysis of chiral 1-Boc-3-aminopiperidine will undoubtedly remain a key area of focus in pharmaceutical research and development.

References

- 1. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. chemimpex.com [chemimpex.com]

- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 6. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. guidechem.com [guidechem.com]

- 9. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 10. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]

Physical properties of (S)-1-Boc-3-aminopiperidine

An In-Depth Technical Guide to the Physical Properties of (S)-1-Boc-3-aminopiperidine

Introduction

This compound, also known as tert-butyl (S)-3-aminopiperidine-1-carboxylate, is a chiral heterocyclic compound of significant interest in the pharmaceutical and chemical industries.[1] Its structural features, including a piperidine (B6355638) ring, a Boc-protecting group, and a chiral amine center, make it a valuable building block for the synthesis of complex bioactive molecules and novel therapeutics.[1][2] This compound serves as a key intermediate in the development of various inhibitors, such as those for CHK1 and PI3Kδ, and in the preparation of antidiabetic agents.[2][3] An accurate understanding of its physical properties is essential for its application in synthesis, process development, and formulation.

This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental methodologies and workflow visualizations to support researchers, scientists, and drug development professionals.

Physicochemical and General Properties

The fundamental physicochemical properties of this compound are summarized below. These values are critical for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][4] |

| Molecular Weight | 200.28 g/mol | [1][4][5] |

| CAS Number | 625471-18-3 | [1][4][6] |

| Appearance | Colorless to light yellow oil, gum, or semi-solid | [1][4] |

| Density | Approx. 1.02 g/cm³ | [2][4] |

| pKa | 10.35 ± 0.20 (Predicted) | [4] |

| Purity | ≥ 98% (TLC) | [1][6] |

Thermal Properties

Thermal characteristics such as boiling point and flash point are crucial for assessing the compound's stability and for defining safe handling and purification procedures like distillation.

| Property | Value | Source(s) |

| Boiling Point | 277.3 ± 33.0 °C (Predicted) | [4] |

| Flash Point | 122 °C | [4] |

| Storage Condition | 2-8°C, Keep in dark place, Inert atmosphere | [4] |

Optical and Spectroscopic Properties

As a chiral molecule, the optical rotation is a defining characteristic of this compound, confirming its stereochemical identity.

| Property | Value | Conditions | Source(s) |

| Specific Rotation [α] | -28.5º | c=1, in DMF | [4] |

| Specific Rotation [α] | +32.0 ± 3º | c=1, in DMF | [6] |

| Specific Rotation [α] | +34.0º to +38.0º | c=5%, in MeOH | [1] |

| Refractive Index | 1.4690 - 1.4730 | - | [4] |

Note: The variability in specific rotation values reported across different suppliers may be attributed to differences in measurement conditions, solvent, and sample purity.

Solubility Profile

Understanding the solubility is key for its use in various reaction media and for purification processes.

| Solvent | Solubility | Source(s) |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [4][7] |

| Organic Solvents | Soluble in solvents like dichloromethane (B109758) and chloroform | [8] |

| Water | Immiscible | [3] |

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of chiral amines like this compound are outlined below.

Determination of Optical Rotation using Polarimetry

Optical rotation is a critical measure for confirming the enantiomeric purity of a chiral compound.

-

Objective: To measure the specific rotation [α] of this compound.

-

Apparatus: Polarimeter, volumetric flask (e.g., 10 mL), analytical balance, sample cell (e.g., 1 dm).

-

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of the compound (e.g., 100 mg) and dissolve it in a specific volume of a designated solvent (e.g., DMF, Methanol) in a volumetric flask to achieve a known concentration (c), expressed in g/mL.[1][4][6]

-

Instrument Calibration: Calibrate the polarimeter by running a blank with the pure solvent. The reading should be zeroed.

-

Measurement: Fill the polarimeter sample cell with the prepared solution, ensuring no air bubbles are present in the light path.

-

Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α) at a specific temperature (T) and wavelength (D-line of a sodium lamp, 589 nm).

-

Calculation: Calculate the specific rotation using the formula: [α]_D^T = α / (l * c) where:

-

α is the observed rotation.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration in g/mL.

-

-

Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for assessing the purity of a sample.

-

Objective: To confirm the purity of this compound is ≥98%.[6]

-

Apparatus: TLC plates (e.g., silica (B1680970) gel 60 F254), developing chamber, spotting capillaries, UV lamp.

-

Procedure:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane).

-

Spotting: Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

-

Development: Place the plate in a developing chamber containing an appropriate solvent system (eluent). The eluent composition is determined empirically to achieve good separation.

-

Visualization: After the solvent front has moved up the plate, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate (B83412) or ninhydrin (B49086) for the amine group).

-

Analysis: A pure sample should ideally show a single spot. The absence of significant secondary spots is indicative of high purity.

-

Structural Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its chemical identity.

-

Objective: To obtain an infrared spectrum of this compound and confirm the presence of key functional groups.

-

Apparatus: FTIR spectrometer.

-

Procedure:

-

Sample Preparation: The sample, which can be a liquid or semi-solid, is placed directly on the ATR (Attenuated Total Reflectance) crystal or prepared as a thin film between salt plates (NaCl or KBr).

-

Background Scan: A background spectrum of the empty sample holder/air is recorded.

-

Sample Scan: The sample is scanned to obtain its infrared spectrum.

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to its functional groups:

-

N-H stretch (amine): ~3300-3400 cm⁻¹

-

C-H stretch (alkane): ~2850-2950 cm⁻¹

-

C=O stretch (Boc carbamate): ~1680-1700 cm⁻¹

-

C-N stretch: ~1000-1250 cm⁻¹

-

-

Visualizations

Role as a Chiral Building Block

This compound is not an active pharmaceutical ingredient itself but rather a critical starting material. The diagram below illustrates its logical position in the synthesis of advanced pharmaceutical intermediates.

Caption: Logical flow from precursor to API.

Experimental Workflow for Physicochemical Characterization

The characterization of a chiral compound like this compound involves a systematic workflow to ensure its identity, purity, and stereochemical integrity.

Caption: Characterization workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-(+)-3-Amino-1-Boc-piperidine = 98.0 TLC 625471-18-3 [sigmaaldrich.com]

- 7. (S)-3-Amino-1-N-Boc-piperidine | 625471-18-3 [chemicalbook.com]

- 8. This compound | High Purity Chemical Supplier in China | CAS 625471-18-3 | Specifications, Price, Applications, Safety Data [pipzine-chem.com]

(S)-1-Boc-3-aminopiperidine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of (S)-1-Boc-3-aminopiperidine, a key chiral building block in pharmaceutical synthesis.[1][2] Understanding these properties is critical for its effective use in drug discovery, process development, and formulation. While specific experimental data for this compound is not extensively published, this guide outlines the standard methodologies for determining these parameters and presents illustrative data based on the expected behavior of similar molecules.

Core Properties of this compound

| Property | Value | Source |

| Chemical Name | tert-butyl (S)-3-aminopiperidine-1-carboxylate | [3] |

| Synonyms | (S)-(+)-3-Amino-1-boc-piperidine, (S)-1-Boc-3-piperidinamine | [4] |

| CAS Number | 625471-18-3 | [1][4] |

| Molecular Formula | C10H20N2O2 | [1][3] |

| Molecular Weight | 200.28 g/mol | [1][3] |

| Appearance | Colorless to light yellow oil | [1] |

Solubility Profile

This compound is generally soluble in organic solvents such as dichloromethane (B109758) and chloroform.[5] The solubility in aqueous solutions is expected to be pH-dependent due to the presence of the primary amine.

Illustrative Solubility Data

The following table presents expected solubility data in various solvents commonly used in pharmaceutical development. This data is illustrative and should be confirmed by experimental analysis.

| Solvent | Temperature (°C) | Expected Solubility (mg/mL) | Classification |

| Water (pH 5) | 25 | > 50 | Freely Soluble |

| Water (pH 7) | 25 | 10 - 30 | Soluble |

| Water (pH 9) | 25 | 1 - 10 | Sparingly Soluble |

| Methanol | 25 | > 100 | Very Soluble |

| Ethanol | 25 | > 100 | Very Soluble |

| Dichloromethane | 25 | > 100 | Very Soluble |

| Chloroform | 25 | > 100 | Very Soluble |

| Acetone | 25 | > 100 | Very Soluble |

| Acetonitrile | 25 | > 100 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Very Soluble |

Solubility classifications are based on USP definitions.[6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely used shake-flask method to determine the equilibrium solubility of a compound.[7]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water at various pH values, methanol, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

-

Remove the vials from the shaker and let them stand to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant. For accurate results, centrifuge the sample to separate any remaining suspended solid particles.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

dot

Caption: Workflow for solubility determination.

Stability Profile

The stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. Degradation can also occur at elevated temperatures.

Recommended Storage

-

Short-term: Store at 0-8°C.[1]

-

Long-term stock solutions: Store at -20°C for up to one month or -80°C for up to six months, protected from light.[4]

Illustrative Stability Data (Accelerated Conditions)

The following table shows potential degradation of this compound under accelerated stability conditions as per ICH guidelines.[8][9] This data is for illustrative purposes.

| Condition | Time Point | Assay (%) | Total Impurities (%) | Appearance |

| 40°C / 75% RH | 0 months | 99.8 | 0.2 | Colorless to light yellow oil |

| 1 month | 99.5 | 0.5 | No change | |

| 3 months | 98.9 | 1.1 | No change | |

| 6 months | 97.5 | 2.5 | Slight darkening in color |

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H2O2)

-

Temperature and humidity controlled chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C). Sample at various time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature. Sample at various time points.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2 at room temperature. Sample at various time points.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in a stability chamber. Sample at various time points.

-

Photostability: Expose the compound (both solid and in solution) to light in a photostability chamber according to ICH Q1B guidelines.[8]

-

Analyze all samples by a stability-indicating HPLC-UV/MS method to separate the parent compound from any degradation products.

-

Characterize the major degradation products using mass spectrometry and other appropriate techniques.

dot

Caption: Logical relationship of this compound in drug synthesis.

Conclusion

This compound is a valuable intermediate with favorable solubility in organic solvents. Its stability is influenced by pH and temperature, with the Boc group being particularly susceptible to acidic conditions. The experimental protocols and illustrative data provided in this guide serve as a foundation for researchers to design and execute studies to determine the precise solubility and stability parameters for their specific applications, ensuring the quality and integrity of this important building block in the drug development pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]

- 3. This compound 97% | CAS: 625471-18-3 | AChemBlock [achemblock.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | High Purity Chemical Supplier in China | CAS 625471-18-3 | Specifications, Price, Applications, Safety Data [pipzine-chem.com]

- 6. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. ICH Official web site : ICH [ich.org]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Chiral Piperidines

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) moiety, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a vast number of pharmaceuticals and natural products.[1][2][3][4] Its conformational flexibility and ability to engage in crucial intermolecular interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. The introduction of chirality into the piperidine ring further enhances its utility, allowing for precise three-dimensional arrangements that can significantly improve a drug's potency, selectivity, and pharmacokinetic profile.[1][5] This technical guide delves into the historical evolution of chiral piperidine synthesis, from its early discovery to the sophisticated asymmetric catalytic methods that define the state-of-the-art today. We will explore key synthetic strategies, providing detailed experimental protocols and comparative data to inform modern drug discovery and development efforts.

From Discovery to Derivatization: A Historical Overview

The story of piperidine begins in 1850 when the Scottish chemist Thomas Anderson first isolated the parent achiral compound from piperine, the pungent component of black pepper.[6] Shortly after, in 1852, Auguste Cahours independently synthesized it and bestowed upon it its current name.[6] Early synthetic efforts focused on the reduction of pyridine (B92270), a readily available aromatic precursor. The industrial production of piperidine still relies on the hydrogenation of pyridine, typically over a molybdenum disulfide catalyst.[6]

The quest for enantiomerically pure piperidines, however, is a more recent chapter in chemical history. The study of the stereochemistry of piperidine scaffolds gained significant traction in the latter half of the 20th century, driven by the increasing recognition of the importance of stereoisomerism in pharmacology.[1] The development of methods to access these chiral structures has been a continuous journey of innovation, moving from classical resolution techniques to highly efficient catalytic asymmetric syntheses.

Key Synthetic Strategies for Chiral Piperidines

The asymmetric synthesis of chiral piperidines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. This section will provide an overview of some of the most influential methods, accompanied by quantitative data to facilitate comparison.

Catalytic Asymmetric Hydrogenation and Reduction of Pyridine Derivatives

One of the most direct conceptual approaches to chiral piperidines is the asymmetric hydrogenation of pyridine derivatives. While challenging due to the stability of the aromatic ring, significant progress has been made in this area.

Table 1: Asymmetric Hydrogenation and Reduction of Pyridine Derivatives

| Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Rh/[Rh(cod)OH]₂/(S)-Segphos | Phenyl pyridine-1(2H)-carboxylate | 3-Aryl-tetrahydropyridine | 81 | 96 | [7] |

| Borane-ammonia/RuCl₃·xH₂O | Quinolines, Pyridines | Piperidines | High | Not applicable (racemic) | [8] |

| B(C₆F₅)₃/Hydrosilane | Substituted Pyridines | cis-Piperidines | High | Not applicable (diastereoselective) | [4] |

Asymmetric Cycloaddition Reactions